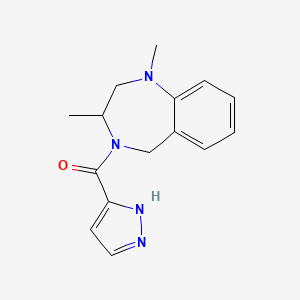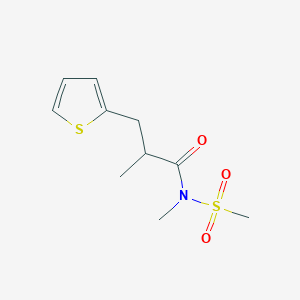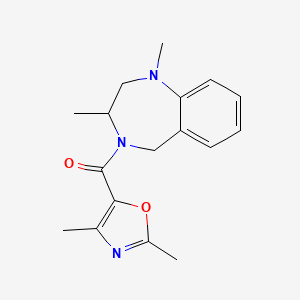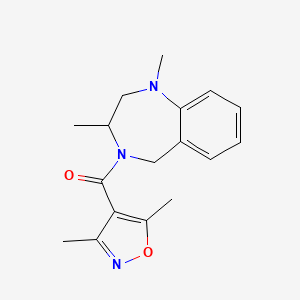
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone is not fully understood. However, it has been reported to act as a positive allosteric modulator of the GABA-A receptor, which is a key neurotransmitter receptor involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been reported to have neuroprotective effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone is its potential use as a tool compound for studying the GABA-A receptor. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone. These include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its potential use in the treatment of neurodegenerative diseases. Additionally, it could be studied for its potential use in combination therapies with other drugs targeting the GABA-A receptor.
In conclusion, (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone is a chemical compound that has shown potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone has been reported in the literature. One of the methods involves the condensation of 1,3-dimethyl-5-amino-2H-1,4-benzodiazepin-4-one and 1H-pyrazole-5-carboxaldehyde in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-9-18(2)14-6-4-3-5-12(14)10-19(11)15(20)13-7-8-16-17-13/h3-8,11H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTFMNJWBNYECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2CN1C(=O)C3=CC=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)












